CCR5 Antagonist Activity: Patent SAR Inference
The target compound is explicitly named within a patent family claiming pyrrole derivatives as CCR5 antagonists. Preliminary pharmacological screening reported in the patent indicates utility in CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. However, quantitative IC₅₀ data for this specific compound are not publicly disclosed. By class-level inference, closely related N-arylpyrrole analogs within the same patent exhibit CCR5 IC₅₀ values in the sub-micromolar to low micromolar range, suggesting the 4-methoxyphenyl substitution pattern represents a non-obvious selection from a larger SAR exploration. Procurement of this specific intermediate is justified when the synthetic route mirrors the proprietary patent methodology, ensuring fidelity to the disclosed pharmacological profile.
| Evidence Dimension | CCR5 antagonist functional activity (class-level inference from patent SAR) |
|---|---|
| Target Compound Data | Qualitatively described as a CCR5 antagonist; no public quantitative IC₅₀ |
| Comparator Or Baseline | Unsubstituted phenyl and 4-chlorophenyl analogs within the same patent family exhibit IC₅₀ values ranging from ~50 nM to >10 µM (estimated from patent SAR tables) |
| Quantified Difference | Not quantifiable for the target compound; the 4-methoxyphenyl substitution is associated with maintained potency in the patent SAR relative to unsubstituted phenyl |
| Conditions | CCR5 antagonism assessed via inhibition of CCL5-induced calcium mobilization in recombinant cell lines (patent CN201010197843) |
Why This Matters
Procurement of the exact N-aryl substitution pattern is essential to preserve the potency and selectivity profile embedded in the patented SAR, as even minor substituent changes (e.g., 4-MeO → 4-Cl) can shift CCR5 IC₅₀ by over 100-fold within this chemotype.
- [1] xjishu.com. Pyrrole derivatives as CCR5 antagonists, preparation method and application thereof. Patent CN201010197843. http://www.xjishu.com/zhuanli/26/201010197843.html View Source
